REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])=[CH:3][C:4](O)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:1][C:2]1([CH3:7])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:4](=[O:5])[CH2:3]1 |f:1.2.3.4|
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
of 20 minutes
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
after which the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was gradually heated to reflux
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was refluxed for ˜7-8 h
|
Duration
|
7.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
excess benzene was distilled off
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with ice-cold dilute hydrochloric acid (HCl)
|
Type
|
ADDITION
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Details
|
The mixture was then diluted with ethylacetate (100 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
the aqueous layer was again washed with ethyl acetate (50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (3×100 ml) until the pH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC=CC=C12)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |